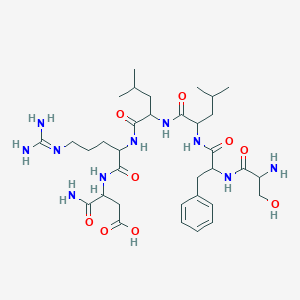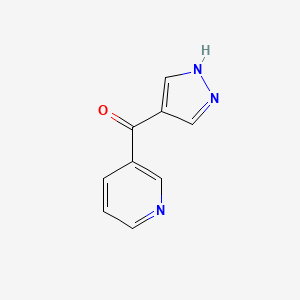
(Pyrazol-4-YL)(pyridin-3-YL)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyrazol-4-YL)(pyridin-3-YL)methanone is a heterocyclic compound that features both pyrazole and pyridine rings. These nitrogen-containing heterocycles are known for their diverse biological activities and are commonly found in various natural products, pharmaceuticals, and agrochemicals. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pyrazol-4-YL)(pyridin-3-YL)methanone typically involves the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide in glacial acetic acid . This reaction forms a pyrazoline derivative, which is then further processed to yield the desired compound. The reaction conditions include maintaining the reaction mixture at a specific temperature and using appropriate catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly methodologies such as ultrasound and microwave-assisted reactions are being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(Pyrazol-4-YL)(pyridin-3-YL)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives
Aplicaciones Científicas De Investigación
(Pyrazol-4-YL)(pyridin-3-YL)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
Mecanismo De Acción
The mechanism of action of (Pyrazol-4-YL)(pyridin-3-YL)methanone involves its interaction with specific molecular targets and pathways. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. Additionally, its aromatic rings can participate in π-π interactions, further modulating its activity. detailed studies on the exact molecular targets and pathways are still ongoing.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Pyrazol-4-YL)(pyridin-3-YL)methanone include other pyrazole and pyridine derivatives, such as:
- Pyrazolo[3,4-b]pyridine derivatives
- 1,3-Diphenyl-1H-pyrazol-4-yl derivatives
- 2-Methylimidazo[1,2-a]pyridin-3-yl derivatives
Uniqueness
This compound stands out due to its unique combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile modifications and applications, making it a valuable compound for various fields of research and industry.
Propiedades
Fórmula molecular |
C9H7N3O |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
1H-pyrazol-4-yl(pyridin-3-yl)methanone |
InChI |
InChI=1S/C9H7N3O/c13-9(8-5-11-12-6-8)7-2-1-3-10-4-7/h1-6H,(H,11,12) |
Clave InChI |
YYMDAORJFVZTQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate](/img/structure/B14803211.png)
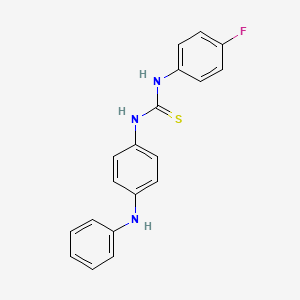
![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate](/img/structure/B14803240.png)
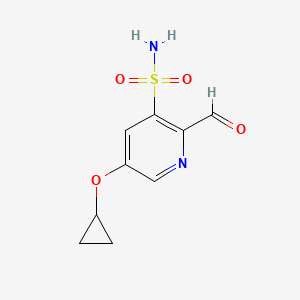
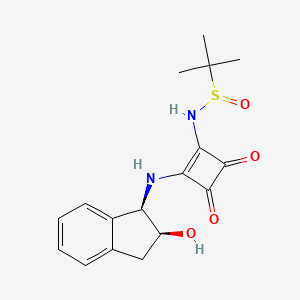
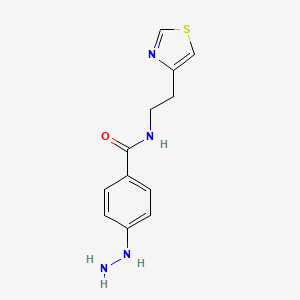

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide](/img/structure/B14803275.png)
![7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14803278.png)
![2-(2,4-dibromophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B14803297.png)
![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)
![methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B14803307.png)

